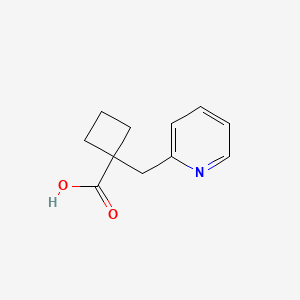

1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid is a chemical compound with the formula C11H13NO2 . It has a molecular weight of 191.23 . This compound is used in various fields such as drug discovery, organic synthesis, and material science.

Molecular Structure Analysis

The molecular structure of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid consists of a cyclobutane ring attached to a carboxylic acid group and a pyridin-2-ylmethyl group . This unique structure contributes to its diverse applications in scientific research.Aplicaciones Científicas De Investigación

Solvothermal Synthesis and Structural Analysis

The study of uranyl complexes with cyclobutanedicarboxylic acid derivatives reveals the potential of these compounds in crafting novel uranyl-organic frameworks. Such frameworks have been characterized for their unique structural properties, demonstrating the potential of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid derivatives in creating chiral, microporous materials suitable for various applications including catalysis and separation technologies (Thuéry, 2006).

Ring-Opening Metathesis Polymerization (ROMP)

Research on 1-substituted cyclobutenes, including derivatives of cyclobutanecarboxylic acid, has expanded our understanding of their reactivity in ring-opening metathesis polymerization (ROMP). This process yields polymers with diverse structural and stereochemical properties, highlighting the potential of these compounds in materials science for creating novel polymeric materials with tailored features (Song et al., 2010).

Coordination Chemistry and Metal Complex Formation

The coordination behavior of nickel(II) complexes with cyclen- and cyclam-pyridine, closely related to 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid, indicates these ligands' versatility in stabilizing metal complexes with distinct geometries. Such studies are crucial for developing new materials with applications ranging from catalysis to the design of molecular electronic devices (Ghachtouli et al., 2006).

Molecular Sensing and Chemosensors

A bis(pyridine-2-ylmethyl)amine derivative, related to 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid, demonstrates significant potential as a colorimetric and fluorescent chemosensor for Cu2+ ions. Such compounds offer a promising approach for developing sensitive and selective sensors for metal ions in various environmental and biological contexts (Zheng et al., 2016).

Mecanismo De Acción

The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid is not specified in the sources I found. Its applications in drug discovery suggest that it may interact with biological systems in a specific way.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse with water and seek medical advice if irritation persists . In case of accidental release, proper protective equipment should be worn and spills should be prevented from entering sewers, watercourses, or low areas .

Propiedades

IUPAC Name |

1-(pyridin-2-ylmethyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10(14)11(5-3-6-11)8-9-4-1-2-7-12-9/h1-2,4,7H,3,5-6,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEIAVBNDBNJMSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylmethyl)cyclobutanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide](/img/structure/B2796606.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796611.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)

![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)

![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2796622.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2796623.png)